molecular formula C12H18N4O B7517107 N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide

Katalognummer B7517107
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: VAQHGRGDIFGWLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety. In

Wirkmechanismus

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide's mechanism of action is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha and IL-6, which are involved in the immune response. N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has also been shown to increase the permeability of the blood-brain barrier, which could potentially be useful in the treatment of brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of information for researchers. However, N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It has also been shown to have toxic effects at high doses, which can limit its use in clinical trials.

Zukünftige Richtungen

There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide treatment. Additionally, there is ongoing research on the use of N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its efficacy. Finally, there is interest in exploring the potential use of N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
Conclusion
N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It works by targeting the tumor vasculature and inducing the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death. While N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments, it also has limitations, such as poor solubility in water and toxic effects at high doses. However, ongoing research is exploring new formulations, biomarkers, and combination therapies to improve its efficacy and expand its potential use in the treatment of other diseases.

Synthesemethoden

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by reaction with 1,4-dibromobutane and pyrrolidine-1-carboxylic acid. The resulting compound is then purified to obtain N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide in its final form.

Wissenschaftliche Forschungsanwendungen

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including lung, breast, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide works by targeting the tumor vasculature, leading to the destruction of existing blood vessels and the inhibition of new blood vessel formation, ultimately resulting in tumor cell death.

Eigenschaften

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15(2)11-6-5-10(9-13-11)14-12(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQHGRGDIFGWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.